

molecular weight and formula of 1-Acetamido-4-bromonaphthalene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Acetamido-4-bromonaphthalene

Cat. No.: B1267572

[Get Quote](#)

An In-depth Technical Guide to 1-Acetamido-4-bromonaphthalene

This technical guide provides comprehensive information on **1-Acetamido-4-bromonaphthalene**, a naphthalene derivative of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis, and illustrates its synthetic pathway.

Core Compound Data

The fundamental properties of **1-Acetamido-4-bromonaphthalene** are summarized below, providing a clear reference for its molecular characteristics.

Property	Value
Chemical Formula	C ₁₂ H ₁₀ BrNO[1][2]
Molecular Weight	264.1 g/mol [1][2]
CAS Number	91394-66-0[1]
Synonyms	N-(4-bromonaphthalen-1-yl)acetamide, N-acetyl-4-bromo-1-naphthylamine[2]
Melting Point	160-163 °C[2]

Synthetic Protocols

The synthesis of **1-Acetamido-4-bromonaphthalene** can be achieved through a multi-step process starting from naphthalene. The following protocols detail the necessary experimental procedures.

Step 1: Synthesis of 1-Bromonaphthalene

The initial step involves the electrophilic bromination of naphthalene to produce 1-bromonaphthalene. This procedure is adapted from established methods.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials and Reagents:

- Naphthalene
- Liquid Bromine
- Carbon Tetrachloride (or Dichloromethane)
- Powdered Sodium Hydroxide
- Anhydrous Calcium Chloride (or Sodium Sulfate)
- Deionized Water

Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Reflux condenser
- Dropping funnel
- Heating mantle or steam bath
- Apparatus for vacuum distillation

- Separatory funnel

Procedure:

- In a 2 L three-necked flask, combine 512 g (4 moles) of naphthalene with 275 g (170 mL) of carbon tetrachloride.[\[5\]](#)
- Equip the flask with a stirrer, reflux condenser, and a dropping funnel.
- Gently heat the mixture to a boil using a steam bath or heating mantle.[\[5\]](#)
- Through the dropping funnel, add 707 g (220 mL, 4.4 moles) of bromine at a rate that minimizes the carryover of bromine with the evolving hydrogen bromide gas. This addition should take approximately 12-15 hours.[\[5\]](#)
- After the addition is complete, continue to stir and gently heat the mixture until the evolution of HBr ceases (approximately 6 hours).[\[5\]](#)
- Allow the mixture to cool to room temperature.
- Distill off the carbon tetrachloride under slightly reduced pressure.[\[3\]](#)
- To the residue, add 20-30 g of powdered sodium hydroxide and stir at 90-100°C for four hours to neutralize any remaining acid.[\[3\]\[5\]](#)
- Transfer the crude product to a distillation flask and perform fractional distillation under reduced pressure.
- Collect the main fraction of 1-bromonaphthalene at 132-135°C/12 mm Hg.[\[3\]\[5\]](#)

Step 2: Synthesis of 1-Amino-4-bromonaphthalene

The subsequent step involves the nitration of 1-bromonaphthalene followed by reduction to yield 1-amino-4-bromonaphthalene.

Note: A detailed, readily available protocol for the direct amination of 1-bromonaphthalene at the 4-position is not provided in the search results. The following is a generalized two-step procedure involving nitration and reduction.

Materials and Reagents:

- 1-Bromonaphthalene
- Concentrated Nitric Acid
- Concentrated Sulfuric Acid
- Iron or Tin powder
- Concentrated Hydrochloric Acid
- Sodium Hydroxide solution

Procedure (Nitration):

- In a flask, cool a mixture of concentrated sulfuric acid and concentrated nitric acid.
- Slowly add 1-bromonaphthalene to the cooled acid mixture while stirring.
- After the addition, allow the reaction to proceed at a controlled temperature.
- Pour the reaction mixture over ice to precipitate the crude 1-bromo-4-nitronaphthalene.
- Filter and wash the product with water.

Procedure (Reduction):

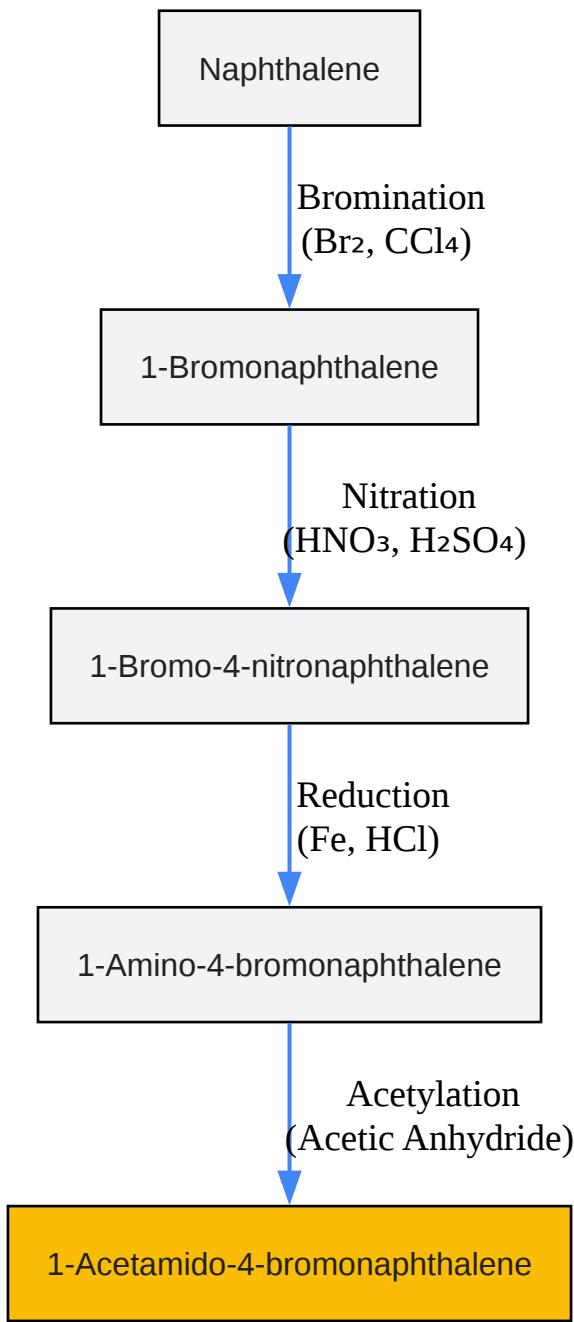
- Suspend the crude 1-bromo-4-nitronaphthalene in a mixture of ethanol and water.
- Add iron powder and a catalytic amount of concentrated hydrochloric acid.
- Heat the mixture to reflux and monitor the reaction until completion.
- Cool the reaction mixture and make it basic with a sodium hydroxide solution to precipitate the iron salts.
- Filter the mixture and extract the filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

- Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 1-amino-4-bromonaphthalene.
- The crude product can be purified by recrystallization. The melting point of 1-amino-4-bromonaphthalene is 102-103 °C.[6]

Step 3: Synthesis of 1-Acetamido-4-bromonaphthalene

The final step is the acetylation of 1-amino-4-bromonaphthalene.

Materials and Reagents:


- 1-Amino-4-bromonaphthalene
- Acetic Anhydride
- Pyridine or Sodium Acetate
- A suitable solvent (e.g., glacial acetic acid or dichloromethane)

Procedure:

- Dissolve 1-amino-4-bromonaphthalene in the chosen solvent.
- Add a slight excess of acetic anhydride to the solution.
- Add a catalytic amount of pyridine or an equivalent of sodium acetate to promote the reaction.
- Stir the mixture at room temperature or with gentle heating until the reaction is complete (can be monitored by TLC).
- Pour the reaction mixture into cold water to precipitate the crude **1-Acetamido-4-bromonaphthalene**.
- Filter the precipitate, wash it thoroughly with water, and dry it.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain the purified product.

Synthetic Pathway Overview

The logical progression from the starting material to the final product is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Synthetic route to **1-Acetamido-4-bromonaphthalene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 91394-66-0 CAS MSDS (1-ACETAMIDO-4-BROMONAPHTHALENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1-Amino-4-bromonaphthalene 97 2298-07-9 [sigmaaldrich.com]
- To cite this document: BenchChem. [molecular weight and formula of 1-Acetamido-4-bromonaphthalene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267572#molecular-weight-and-formula-of-1-acetamido-4-bromonaphthalene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com